Research has identified 2,5-Dimethylresorcinol in various plants and fungi. For instance, studies have found it in Taxus wallichiana, a type of yew tree [], and Aspergillus nidulans, a fungus []. Understanding its natural biosynthesis pathways in these organisms can provide insights into plant and fungal secondary metabolism.
Some scientific studies have explored the potential antimicrobial properties of 2,5-Dimethylresorcinol. While the research is ongoing, there are indications that it might exhibit activity against certain bacteria and fungi []. Further investigation is needed to determine its efficacy and potential mechanisms of action.
Preliminary research suggests that 2,5-Dimethylresorcinol might have other biological activities. For instance, some studies have investigated its potential as an antioxidant or an antitumor agent []. However, more research is required to confirm these potential applications.
2,5-Dimethylresorcinol is an organic compound with the molecular formula and a CAS number of 488-87-9. It is characterized by a resorcinol structure substituted with two methyl groups at the 2 and 5 positions. This compound appears as a clear, colorless to slightly brown liquid with a density of 1.055 g/mL at 25°C and a boiling point of approximately 85-87°C under reduced pressure . It is miscible with organic solvents like toluene but has limited solubility in water (1.216 g/L at 25°C) and is generally stable under normal conditions .
Research indicates that 2,5-Dimethylresorcinol exhibits biological activities, particularly antioxidant properties. It has been shown to trap reactive aldehydes such as malondialdehyde, which is significant in food chemistry and oxidative stress contexts . The compound's ability to scavenge free radicals suggests potential applications in food preservation and health-related products.
The synthesis of 2,5-Dimethylresorcinol typically involves the methylation of resorcinol using dimethyl sulfate. The process can be summarized as follows:
Studies have focused on the interactions of 2,5-Dimethylresorcinol with other compounds, particularly in the context of oxidative stress. Its ability to trap malondialdehyde indicates potential protective roles against lipid peroxidation in food products and biological systems . Further research may explore its interactions with other phenolic compounds and their collective effects on biological systems.
Several compounds share structural similarities with 2,5-Dimethylresorcinol. Here are some notable comparisons:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Resorcinol | A dihydroxybenzene that serves as a precursor for many derivatives. | |
Orcinol | Similar structure but has different methyl substitutions; used in pharmaceuticals. | |
Alkylresorcinols | Varies | A group of compounds with varying alkyl chains; known for health benefits related to cholesterol management. |
What sets 2,5-Dimethylresorcinol apart from these similar compounds is its specific arrangement of methyl groups which enhances its reactivity towards aldehydes and contributes to its unique antioxidant properties. This makes it particularly valuable in both food chemistry and potential therapeutic applications.
2,5-Dimethylresorcinol is a dihydroxy aromatic compound with systematic nomenclature 2,5-dimethylbenzene-1,3-diol, reflecting its substitution pattern on the benzene ring. Its molecular formula is C₈H₁₀O₂, corresponding to a molecular weight of 138.16 g/mol. The compound belongs to the resorcinol family, characterized by two hydroxyl groups in the meta-positions (1,3-positions) and methyl groups at the 2- and 5-positions.
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₁₀O₂ | |
Molecular Weight | 138.16 g/mol | |
Melting Point | 157–162°C (lit.) | |
Boiling Point | 277°C (lit.) | |
Density | 1.0742 (estimated) | |
Refractive Index | 1.5231 (estimated) |
The compound’s structure is confirmed via spectroscopic methods, including infrared (IR) and nuclear magnetic resonance (NMR). Its solubility in polar solvents like dimethyl sulfoxide (DMSO) and acetonitrile facilitates its use in synthetic applications.
2,5-Dimethylresorcinol emerged as a subject of interest in the early 20th century alongside resorcinol derivatives. The compound’s synthesis and applications are rooted in the broader study of polyketides and phenolic compounds.
Initial synthesis routes involved sulfonation and alkali fusion of xylenes, though these methods faced challenges due to byproduct formation and environmental concerns. A notable advancement came from Heinrich Hlasiwetz’s work on resorcinol derivatives, which laid the groundwork for understanding the reactivity of dihydroxy aromatics.
The compound’s structural similarity to orcinol (a natural polyketide) linked it to studies on condensation reactions in polyketide biosynthesis. Early 20th-century researchers like J. Norman Collie demonstrated that polyketide intermediates, such as triketones, could undergo cyclization to form resorcinol derivatives. This work highlighted 2,5-dimethylresorcinol’s relevance in modeling natural product synthesis.
By the mid-20th century, 2,5-dimethylresorcinol gained traction as an intermediate in:
Contemporary synthesis leverages supercritical water oxidation, which minimizes waste and improves efficiency. For example, 2,5-dimethylbenzenesulfonic acid is reacted with oxygen in supercritical water to yield high-purity 2,5-dimethylresorcinol. This method avoids hazardous reagents and aligns with green chemistry principles.
Corrosive;Irritant